molecular formula C11H11N3O4S B2432274 N-methyl-2,4-dioxo-N-phenyl-1H-pyrimidine-5-sulfonamide CAS No. 897622-60-5

N-methyl-2,4-dioxo-N-phenyl-1H-pyrimidine-5-sulfonamide

Cat. No.: B2432274
CAS No.: 897622-60-5
M. Wt: 281.29
InChI Key: FGZHLKZOOZQMJM-UHFFFAOYSA-N
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Description

N-methyl-2,4-dioxo-N-phenyl-1H-pyrimidine-5-sulfonamide is a heterocyclic compound with a pyrimidine ring structure

Mechanism of Action

Mode of Action

The mode of action of HMS1656K22 involves its interaction with its targets, leading to changes in cellular processes. The specifics of these interactions and the resulting changes are still being researched .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of HMS1656K22 are currently under investigation. These properties will have a significant impact on the bioavailability of the compound, influencing its therapeutic potential .

Result of Action

The molecular and cellular effects of HMS1656K22’s action are still being studied. Understanding these effects will provide valuable insights into the compound’s therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2,4-dioxo-N-phenyl-1H-pyrimidine-5-sulfonamide typically involves the reaction of N-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonyl chloride with aniline under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide nitrogen, where various nucleophiles can replace the phenyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic media.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Hydroxyl derivatives of the pyrimidine ring.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-methyl-2,4-dioxo-N-phenyl-1H-pyrimidine-5-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways involving pyrimidine metabolism.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

  • N-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide
  • N-phenyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide
  • 2,4-dioxo-1H-pyrimidine-5-sulfonamide

Uniqueness: N-methyl-2,4-dioxo-N-phenyl-1H-pyrimidine-5-sulfonamide is unique due to the presence of both the N-methyl and N-phenyl groups, which can enhance its binding affinity and specificity for certain enzymes compared to its analogs. This makes it a valuable compound for targeted therapeutic applications.

Properties

IUPAC Name

N-methyl-2,4-dioxo-N-phenyl-1H-pyrimidine-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4S/c1-14(8-5-3-2-4-6-8)19(17,18)9-7-12-11(16)13-10(9)15/h2-7H,1H3,(H2,12,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZHLKZOOZQMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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